N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Description
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound combines a pyrazole ring fused to a quinoline moiety, which contributes to its distinctive chemical properties and biological activities.
Properties
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-19-15-11(14(18-19)17-13(20)9-21-2)8-10-6-4-5-7-12(10)16-15/h4-8H,3,9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGNZHCVQGQKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359040 | |
| Record name | N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-80-0 | |
| Record name | N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline derivatives.
Formation of Pyrazoloquinoline: The 2-chloroquinoline derivative is treated with phenylhydrazine in the presence of 1-pentanol, leading to the formation of pyrazoloquinoline.
N-Alkylation: The pyrazoloquinoline is then subjected to N-alkylation using sodium carbonate as a base to introduce the ethyl group at the nitrogen atom.
Methoxyacetamide Formation: Finally, the compound undergoes a reaction with methoxyacetyl chloride to form this compound.
Chemical Reactions Analysis
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can exert anticancer effects by preventing the growth and survival of cancer cells .
Comparison with Similar Compounds
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also contain a pyrazole ring fused to a heterocyclic system and have shown similar biological activities, including kinase inhibition.
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline scaffold and have been widely studied for their therapeutic applications.
Pyrazoloquinoline Derivatives: These compounds have similar structures and have been investigated for their potential as anticancer and antimicrobial agents
This compound stands out due to its unique combination of a pyrazole and quinoline moiety, which contributes to its distinctive chemical properties and biological activities.
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